NESS 0327 acts as a cannabinoid antagonist, specifically targeting the CB1 receptor []. While the exact mechanism is not detailed, it is mentioned that NESS 0327 antagonized WIN 55,212-2-stimulated [35S]GTPγS binding, suggesting a competitive binding interaction at the CB1 receptor []. This implies that NESS 0327 may block the activation of the CB1 receptor by endogenous cannabinoids or exogenous agonists.
The research on NESS 0327 primarily focuses on exploring its potential as a cannabinoid antagonist with high selectivity for the CB1 receptor []. * CB1 Receptor Antagonism: NESS 0327 demonstrated a high affinity for the CB1 receptor with a Ki of 350 ± 5 fM, significantly greater than the standard antagonist SR 141716A (Ki of 1.8 ± 0.075 nM) []. * Functional Antagonism: In a functional assay, NESS 0327 blocked the effects of the CB1 agonist WIN 55,212-2 in mouse isolated vas deferens preparations, further confirming its antagonistic activity [].* In Vivo Effects: In vivo experiments showed that NESS 0327 could antagonize the antinociceptive effect induced by WIN 55,212-2 in mice [].
CAS No.: 20298-86-6
CAS No.: 14681-59-5
CAS No.: 36678-05-4
CAS No.: 11104-44-2